2-nitrocyclooctan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
13154-28-4 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-nitrocyclooctan-1-one |
InChI |
InChI=1S/C8H13NO3/c10-8-6-4-2-1-3-5-7(8)9(11)12/h7H,1-6H2 |
InChI Key |
QSJIVGDXHUYGKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=O)C(CC1)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Nitrocyclooctan 1 One
Direct Nitration Approaches to Cyclooctanone (B32682) Systems
Direct nitration methods introduce a nitro group at the alpha-position of the cyclooctanone ring. These methods primarily leverage the reactivity of enolates or enol-like intermediates.
Enolate Chemistry in Alpha-Nitration
The generation of a cyclooctanone enolate is a critical first step in many alpha-nitration reactions. The enolate, a potent nucleophile, can then react with an electrophilic nitrating agent. The formation of the enolate can be achieved using a variety of bases, and its subsequent reaction is influenced by the choice of nitrating agent and reaction conditions.
One common approach involves the reaction of the pre-formed enolate with an alkyl nitrate (B79036). The reaction of the silyl (B83357) enol ether of cyclooctanone with nitrating agents like tetranitromethane has been shown to afford α-nitro ketones in good yields. This method proceeds through an electron donor-acceptor complex, leading to the formation of the desired product under mild conditions.
Reactions Involving Nitrating Agents
A variety of nitrating agents can be employed for the direct alpha-nitration of cyclooctanone. The choice of reagent is crucial as it influences the reaction's efficiency, selectivity, and safety profile.
A straightforward method involves the use of concentrated nitric acid. The direct nitration of cycloaliphatic ketones, including cyclooctanone, with highly concentrated nitric acid in the presence of an inert organic solvent has been reported. This process can be carried out continuously, offering an advantage for larger-scale synthesis. However, controlling the reaction to prevent dinitration and other side reactions can be challenging. For less reactive cyclic ketones, elevated temperatures may be necessary to drive the reaction to completion.
Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is another effective nitrating agent. It is known to be a milder alternative to mixed acid (a mixture of nitric and sulfuric acids) and can be used for the nitration of sensitive substrates. While specific data for its reaction with cyclooctanone is not extensively detailed in readily available literature, its general reactivity profile suggests it as a viable reagent for this transformation.
Triflyl nitrate and other similar reagents are powerful electrophilic nitrating agents that can be used for a wide range of substrates. Their high reactivity allows for nitration under mild conditions, which can be advantageous in minimizing side product formation.
Indirect Synthesis Routes
Indirect methods for the synthesis of 2-nitrocyclooctan-1-one involve the initial construction of the cyclooctanone ring, which is then followed by the introduction of the nitro group.
Ring-Closing Reactions Leading to the Cyclooctanone Skeleton
Several classic organic reactions can be employed to construct the eight-membered ring of cyclooctanone from acyclic precursors. These methods often generate a functionalized cyclooctanone that can be further modified.
The Dieckmann condensation is an intramolecular Claisen condensation of a diester that forms a cyclic β-keto ester. For the synthesis of a cyclooctanone precursor, an appropriate α,ω-dicarboxylic acid ester, such as a derivative of decanedioic acid, would be required. The resulting 2-oxocyclooctanecarboxylate can then be subjected to further transformations. The Dieckmann condensation is particularly effective for the formation of 5- and 6-membered rings, but its application to the synthesis of 8-membered rings is also known, albeit sometimes with lower yields due to competing intermolecular reactions.
The Thorpe-Ziegler reaction provides another route to cyclic ketones through the intramolecular cyclization of dinitriles. The reaction of decanedinitrile with a strong base would lead to the formation of a cyclic α-cyanoenamine, which upon hydrolysis, would yield 2-oxocyclooctanecarbonitrile. This intermediate serves as a valuable precursor for the introduction of the nitro group. The Thorpe-Ziegler reaction is conceptually related to the Dieckmann condensation and is a useful method for the synthesis of larger ring systems.
Functional Group Interconversions on Precursors
Once a suitably functionalized cyclooctanone precursor is obtained, the nitro group can be introduced through a variety of functional group interconversions.
For instance, a 2-oxocyclooctanecarbonitrile, synthesized via the Thorpe-Ziegler reaction, could potentially be converted to this compound. This would likely involve a multi-step sequence, for example, hydrolysis of the nitrile to a carboxylic acid, followed by a Curtius, Hofmann, or a similar rearrangement to an amine, and subsequent oxidation to the nitro compound.
Alternatively, the introduction of an amino group at the alpha-position of cyclooctanone can be achieved through various methods, such as reductive amination of a 1,2-diketone or other suitable precursors. The resulting 2-aminocyclooctan-1-one can then be oxidized to the corresponding nitro compound. Reagents like dimethyldioxirane (B1199080) or potassium permanganate (B83412) have been used for the oxidation of primary amines to nitro compounds.
Another strategy involves the use of enamine chemistry. The enamine of cyclooctanone can be reacted with a suitable nitrating agent. This approach offers a milder alternative to direct nitration under strongly acidic conditions and can provide good regioselectivity.
Comparative Analysis of Synthetic Efficiency and Selectivity
A direct comparative analysis of the various synthetic routes to this compound is challenging due to the limited availability of side-by-side studies in the literature. However, a qualitative assessment can be made based on the general principles of each method.
| Synthetic Method | Advantages | Disadvantages | Key Considerations |
| Direct Nitration (Nitric Acid) | Potentially high atom economy; straightforward procedure. | Harsh reaction conditions; potential for over-nitration and side reactions; safety concerns with concentrated acids. | Careful control of temperature and stoichiometry is crucial for selectivity. |
| Direct Nitration (Enolate/Silyl Enol Ether) | Milder reaction conditions; potentially higher selectivity. | Requires pre-formation of the enolate or silyl enol ether; may require specialized nitrating agents. | Choice of base and nitrating agent is critical for optimal yield and selectivity. |
| Indirect Synthesis (Dieckmann/Thorpe-Ziegler) | Allows for the construction of a functionalized ring that can be further modified; can be used for larger ring systems. | Multi-step synthesis, which can lower the overall yield; may require specific acyclic precursors. | The efficiency of the ring-closing step is a key factor in the overall success of the synthesis. |
| Indirect Synthesis (Functional Group Interconversion) | Offers flexibility in the choice of precursor and the method for introducing the nitro group. | Can involve multiple synthetic steps, potentially leading to lower overall yields. | The efficiency and selectivity of each functional group transformation are important. |
Interactive Data Table: Comparison of Synthetic Approaches
| Feature | Direct Nitration | Indirect Synthesis |
| Number of Steps | Typically 1-2 | Multiple |
| Starting Materials | Cyclooctanone | Acyclic precursors |
| Reagent Harshness | Can be high (e.g., concentrated nitric acid) | Generally milder |
| Control of Selectivity | Can be challenging | Often more controlled |
| Overall Yield | Variable, can be high with optimization | Dependent on the efficiency of each step |
Yield Optimization in Different Synthetic Pathways
The efficient synthesis of this compound is contingent on the selection of an appropriate synthetic route and the meticulous optimization of reaction conditions. The primary methods for its preparation include the direct nitration of cyclooctanone and a two-step process involving a Henry reaction followed by oxidation.
One of the most direct approaches to this compound is the nitration of cyclooctanone. This reaction is typically carried out using a nitrating agent such as nitric acid, often in the presence of a catalyst or a dehydrating agent. The yield of this reaction is highly dependent on several factors, including the concentration of nitric acid, reaction temperature, and the presence of a solvent. For instance, the use of highly concentrated nitric acid in an inert solvent has been reported for the nitration of various cycloaliphatic ketones. To achieve a high yield of the desired α-nitro ketone, the conversion of the starting material is often kept between 10% and 50%. This strategy minimizes the formation of byproducts that can arise from further reactions of the product under the harsh nitrating conditions.
Another significant pathway to this compound involves the oxidation of 2-nitrocyclooctanol. This precursor is synthesized via the Henry reaction, which is the base-catalyzed addition of a nitroalkane (in this case, nitromethane) to an aldehyde or ketone (cyclooctanone). The subsequent oxidation of the resulting nitro alcohol to the corresponding ketone is a critical step. Various oxidizing agents can be employed for this transformation, and the choice of reagent can significantly impact the yield.
The optimization of these pathways involves a systematic study of reaction parameters. For the direct nitration of cyclooctanone, a key variable is the nature of the nitrating agent and the catalyst. A Chinese patent suggests a method for synthesizing α-nitro cyclanones using a copper-based or iron-based catalyst with a nitrating agent, which could be applicable to cyclooctanone. The molar ratio of the ketone to the nitrating agent and catalyst is a crucial parameter to be optimized for maximizing the yield.
Below is a hypothetical data table illustrating the effect of different reaction conditions on the yield of this compound via direct nitration, based on general principles for the nitration of cyclic ketones.
| Entry | Nitrating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) |
| 1 | 95% HNO₃ | - | CCl₄ | 25 | 12 | 30 | 75 |
| 2 | 95% HNO₃ | - | CH₂Cl₂ | 25 | 12 | 35 | 70 |
| 3 | 70% HNO₃ | H₂SO₄ | - | 10 | 6 | 50 | 65 |
| 4 | CAN | Cu(OAc)₂ | CH₃CN | 60 | 8 | 80 | 85 |
This table is illustrative and based on general methodologies for α-nitro ketone synthesis.
Regioselectivity and Diastereoselectivity in Construction
The concepts of regioselectivity and diastereoselectivity are central to the synthesis of complex molecules. In the context of this compound, these stereochemical considerations are particularly relevant when substituted cyclooctanone derivatives are used as starting materials or when the reaction creates new stereocenters.
Regioselectivity:
When the starting material is the parent, unsubstituted cyclooctanone, the issue of regioselectivity in nitration is simplified. Due to the symmetry of the cyclooctanone molecule, all α-positions are equivalent. Therefore, the direct nitration of cyclooctanone will lead to a single constitutional isomer, this compound.
However, if a substituted cyclooctanone is employed, the nitration reaction can potentially yield a mixture of regioisomers. The directing effect of the substituent on the ring would determine the position of the incoming nitro group. Generally, the principles of electrophilic substitution on enols or enolates would govern the regiochemical outcome.
Diastereoselectivity:
The synthesis of this compound from cyclooctanone results in the formation of a new stereocenter at the C2 position. In the absence of any chiral influence (such as a chiral catalyst or a chiral starting material), the product will be a racemic mixture of (R)- and (S)-2-nitrocyclooctan-1-one.
If the synthetic route proceeds through the Henry reaction to form 2-nitrocyclooctanol, two adjacent stereocenters are created. The relative stereochemistry of these centers (syn or anti) can be influenced by the reaction conditions, such as the choice of base and solvent. The subsequent oxidation of the diastereomeric mixture of nitro alcohols would then lead to the racemic ketone.
Achieving diastereoselectivity in the synthesis of substituted this compound derivatives is a more complex challenge. The conformational flexibility of the cyclooctane (B165968) ring can make stereochemical control difficult. However, modern synthetic methods, including the use of chiral auxiliaries or organocatalysis, could potentially be applied to achieve a diastereoselective synthesis.
The following table outlines the expected stereochemical outcomes for the synthesis of this compound from the parent ketone.
| Synthetic Pathway | Starting Material | Key Intermediate | Stereochemical Outcome |
| Direct Nitration | Cyclooctanone | - | Racemic mixture of (R)- and (S)-2-nitrocyclooctan-1-one |
| Henry Reaction followed by Oxidation | Cyclooctanone | 2-Nitrocyclooctanol | Diastereomeric mixture of nitro alcohols, leading to a racemic ketone |
Chemical Reactivity and Transformation Chemistry of 2 Nitrocyclooctan 1 One
Reactions at the Nitro Group
The electron-withdrawing nature of the adjacent carbonyl group significantly influences the reactivity of the nitro moiety. This activation allows for several important transformations, including reduction, elimination, and nucleophilic substitution.
The nitro group of α-nitro ketones can be selectively reduced to the corresponding amine or hydroxylamine (B1172632) derivatives, which are valuable building blocks for the synthesis of more complex molecules, including heterocyclic compounds and amino alcohols. The choice of reducing agent and reaction conditions is crucial to achieve the desired product while preserving the carbonyl functionality.
Common methods for this transformation include catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in acetic acid are also effective for converting the nitro group to an amine. Milder reducing agents can be employed to stop the reduction at the hydroxylamine stage.
Table 1: Selected Reagents for the Reduction of α-Nitro Ketones
| Product | Reagent System | Typical Conditions |
|---|---|---|
| α-Amino Ketone | H₂, Pd/C | Methanol (B129727), Room Temperature, 1-4 atm H₂ |
| α-Amino Ketone | SnCl₂ / HCl | Concentrated HCl, 0°C to Room Temperature |
| α-Amino Ketone | Fe / Acetic Acid | Ethanol/Water, Reflux |
These transformations provide access to α-amino ketones, which are precursors to various biologically active compounds and ligands for asymmetric catalysis.
The hydrogen atom on the carbon bearing the nitro group (the α-carbon) is acidic due to the electron-withdrawing effects of both the nitro and carbonyl groups. This acidity facilitates base-mediated elimination of the nitro group as nitrous acid (HNO₂) to yield an α,β-unsaturated ketone. This reaction, often referred to as denitration, is a powerful method for introducing a double bond into the carbocyclic ring. rsc.orgresearchgate.net
The mechanism typically proceeds via an E1cB or E2 pathway. allen.inlumenlearning.com A base abstracts the acidic α-proton to form a nitronate anion intermediate. Subsequent elimination of the nitrite (B80452) ion generates the conjugated enone, cyclooct-2-en-1-one. The reaction is often irreversible and provides a high yield of the unsaturated product.
Table 2: Conditions for Elimination of Nitrous Acid
| Substrate | Base | Solvent | Product |
|---|---|---|---|
| 2-Nitrocyclooctan-1-one | 1,8-Diazabicycloundec-7-ene (DBU) | Tetrahydrofuran (THF) | Cyclooct-2-en-1-one |
| This compound | Sodium Methoxide (NaOMe) | Methanol | Cyclooct-2-en-1-one |
This elimination is a key step in synthetic sequences where the nitro group is used to activate the α-position for other reactions before being removed to generate the final unsaturated system.
While less common than reduction or elimination, the nitro group in α-nitro ketones can act as a leaving group in nucleophilic substitution reactions under specific conditions. The presence of the adjacent carbonyl group activates the nitro-bearing carbon towards nucleophilic attack.
A notable example is the reaction with sulfur nucleophiles. For instance, the nitro group can be displaced by a phenylthio group in reactions with benzenethiol (B1682325) or its corresponding thiolate salt. researchgate.net This reaction proceeds via an electron-transfer mechanism and is a valuable method for synthesizing α-phenylthio ketones. researchgate.net These products are useful intermediates, as the sulfide (B99878) group can be further oxidized to sulfoxides or sulfones or removed reductively.
Reactions at the Carbonyl Group
The carbonyl group in this compound exhibits typical ketone reactivity, serving as an electrophilic site for nucleophilic attack. shemmassianconsulting.com However, the adjacent, bulky, and electron-withdrawing nitro group can sterically hinder and electronically influence the approach of nucleophiles.
The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles, including organometallic reagents, hydrides, and heteroatomic nucleophiles. libretexts.orglibretexts.org A particularly useful transformation is the addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), to form tertiary β-nitro alcohols. researchgate.net
In this reaction, the nucleophilic carbon of the organometallic reagent attacks the carbonyl carbon, leading to the formation of a new carbon-carbon bond. researchgate.net A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol. It has been observed that Grignard reagents can coordinate with both the carbonyl and nitro oxygens, and often two equivalents of the reagent are necessary for the addition to proceed efficiently. researchgate.net
Table 3: Nucleophilic Addition of Organometallics to α-Nitro Ketones
| α-Nitro Ketone Substrate | Organometallic Reagent | Product |
|---|---|---|
| This compound | Methylmagnesium Bromide (CH₃MgBr) | 1-Methyl-2-nitrocyclooctan-1-ol |
These β-nitro alcohols are versatile synthetic intermediates that can undergo further transformations, such as reduction of the nitro group to form amino alcohols or elimination of water to form nitroalkenes.
The carbonyl group can be converted into various derivatives to either protect it from unwanted reactions or to facilitate subsequent transformations. Protection is often necessary when performing reactions that are incompatible with a ketone, such as certain reductions or nucleophilic substitutions at the nitro group.
A common method for protecting the carbonyl group is the formation of a cyclic acetal (B89532) (or ketal). Reacting this compound with ethylene (B1197577) glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) reversibly converts the ketone into a 1,4-dioxaspiro compound. researchgate.net This ketal is stable to a wide range of non-acidic reagents and can be easily removed by hydrolysis with aqueous acid to regenerate the carbonyl group.
Other derivatives include the formation of imines and enamines through reaction with primary and secondary amines, respectively. youtube.com These reactions not only modify the reactivity of the original carbonyl but also introduce nitrogen into the molecule, opening pathways for the synthesis of nitrogen-containing heterocyclic systems. msu.edu
Table 4: Common Carbonyl Derivatives of this compound
| Reagent | Derivative Type | Functional Group Formed |
|---|---|---|
| Ethylene Glycol / H⁺ | Ketal | 1,4-Dioxaspiro |
| Primary Amine (RNH₂) / H⁺ | Imine | C=N-R |
Reactions at the Alpha-Carbon (Bearing the Nitro Group)
The carbon atom positioned between the carbonyl and the nitro group (the α-carbon) is the primary center of reactivity in this compound. The protons attached to this carbon are highly acidic due to the resonance stabilization of the resulting conjugate base (an enolate) by both adjacent functional groups. This acidity facilitates a variety of reactions involving the formation of a nucleophilic carbanion at this position.
Alpha-Alkylation and Alpha-Arylation Reactions
The acidic α-proton of this compound can be readily removed by a suitable base, such as lithium diisopropylamide (LDA), to form a resonance-stabilized enolate. youtube.com This enolate is a potent nucleophile and can participate in substitution reactions with electrophiles like alkyl halides in a process known as α-alkylation. youtube.com
The general mechanism involves two main steps:
Deprotonation: A strong, non-nucleophilic base abstracts the α-proton to generate the enolate intermediate.
Nucleophilic Attack: The enolate attacks an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in an SN2 reaction, forming a new carbon-carbon bond at the α-position and displacing the halide leaving group. youtube.com
This process allows for the introduction of various alkyl groups onto the cyclooctane (B165968) ring at the position adjacent to the carbonyl and nitro functionalities.
Similarly, α-arylation can be achieved, although it often requires transition-metal catalysis. organic-chemistry.org In these reactions, the enolate can be coupled with aryl halides or other arylating agents, typically using palladium or copper catalysts, to form a carbon-carbon bond between the α-carbon and an aromatic ring. organic-chemistry.org
Michael Addition Reactions
The enolate derived from this compound can act as a "Michael donor" in Michael addition reactions. wikipedia.org This reaction, a type of conjugate addition, involves the addition of the nucleophilic enolate to an α,β-unsaturated carbonyl compound, known as a "Michael acceptor". organic-chemistry.orgchemistrysteps.com
The mechanism proceeds in three key steps: masterorganicchemistry.com
Enolate Formation: A base deprotonates the α-carbon of this compound.
Conjugate Addition: The enolate attacks the β-carbon of the Michael acceptor, leading to the formation of a new carbon-carbon bond and a new enolate intermediate. wikipedia.orgmasterorganicchemistry.com
Protonation: The resulting enolate is protonated during workup to yield the final addition product.
This reaction is a powerful tool for carbon-carbon bond formation, enabling the construction of more complex molecular architectures from this compound. wikipedia.org
Oxidative Transformations, including Ring Cleavage
The structural framework of this compound can be altered through oxidative reactions. Strong oxidizing agents can potentially lead to the cleavage of the cyclooctane ring. For instance, oxidative cleavage of the carbon-carbon bond between the carbonyl group and the α-carbon bearing the nitro group can occur under specific conditions, a reaction observed in other cyclic ketones. This would break open the eight-membered ring to form a dicarboxylic acid derivative.
The specific outcome of an oxidative transformation would be highly dependent on the reagents used. For example, some oxidative processes might target other parts of the molecule or lead to different functional group transformations without cleaving the ring. Research on related bicyclic ketone systems has shown that oxidative cleavage of double bonds can be used to convert them into larger, single-ring dione (B5365651) derivatives. rsc.org While this compound lacks a carbon-carbon double bond in its ring, analogous principles of oxidative bond cleavage could potentially be applied to the C-C bonds within the strained ring structure under harsh conditions.
Rearrangement Reactions
The combination of functional groups in this compound provides the potential for various skeletal rearrangements, which could alter the size of the cyclooctane ring.
Potential for Ring Contraction or Expansion Pathways
Ring Contraction: Ring contractions are reactions that convert a larger ring into a smaller one. wikipedia.org For a molecule like this compound, a potential pathway for ring contraction could involve a Favorskii-type rearrangement. This would first require the conversion of the starting material into an α-halonitroketone. Treatment with a base could then initiate a rearrangement to form a cyclopropanone (B1606653) intermediate, which would subsequently open to yield a seven-membered ring (cycloheptane) carboxylic acid derivative. Other established methods for ring contraction in carbocyclic systems include the Wolff rearrangement of an α-diazoketone derivative or photochemical rearrangements. wikipedia.orgresearchgate.net
Ring Expansion: Conversely, ring expansion reactions could potentially convert the eight-membered ring into a nine-membered one. wikipedia.org A common pathway for such transformations is the Tiffeneau–Demjanov rearrangement. This would involve converting the ketone of this compound into a cyanohydrin, followed by reduction to a β-amino alcohol. Treatment of this intermediate with nitrous acid would generate a diazonium salt, which could then undergo a rearrangement with loss of nitrogen gas, leading to the expansion of the ring by one carbon. wikipedia.org Pinacol-type rearrangements are another class of reactions that can facilitate ring expansions in cyclic systems. youtube.comyoutube.com
Intramolecular Redox Processes
An intramolecular redox reaction is a process where one part of a molecule is oxidized while another part of the same molecule is reduced. vedantu.comvedantu.com In this compound, the nitro group and the ketone carbonyl group present clear opportunities for such a reaction.
The nitro group is in a high oxidation state and can be readily reduced. A potential intramolecular redox process could involve the reduction of the nitro group (e.g., to a nitroso or amino group) being coupled with the oxidation of another part of the molecule. For example, under certain conditions, a reaction could be initiated where the oxygen atoms from the nitro group are transferred to another carbon atom within the molecule, leading to a rearranged product. Such reactions often occur within the same molecule, distinguishing them from intermolecular redox reactions where two different molecules react. doubtnut.comdoubtnut.com While specific examples for this compound are not documented, the functional groups present make such transformations theoretically plausible under appropriate thermal, photochemical, or catalytic conditions.
Stereochemical Aspects and Asymmetric Synthesis of 2 Nitrocyclooctan 1 One
Chirality and Stereoisomerism in Cyclic Nitroketones
The introduction of a nitro group at the α-position to the carbonyl group in cyclooctanone (B32682) creates a stereogenic center, rendering 2-nitrocyclooctan-1-one a chiral molecule. The carbon atom bearing the nitro group is bonded to four different substituents: the carbonyl group, the nitro group, a hydrogen atom, and the remainder of the cyclooctane (B165968) ring. Consequently, this compound can exist as a pair of enantiomers, the (R)- and (S)-isomers, which are non-superimposable mirror images of each other.
These enantiomers possess identical physical properties, such as melting point and boiling point, but differ in their interaction with plane-polarized light, rotating it in opposite directions. This optical activity is a hallmark of chiral molecules. The presence of this single stereocenter means that, in the absence of any chiral influence during its synthesis, this compound will be formed as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.
The stereoisomerism of cyclic nitroketones is a critical consideration in fields such as medicinal chemistry and materials science, where the biological activity or material properties can be highly dependent on the specific stereochemistry of a molecule.
Strategies for Enantioselective Synthesis
The synthesis of enantiomerically enriched this compound requires the use of asymmetric synthesis strategies. These methods aim to selectively produce one enantiomer over the other, leading to a product with a high enantiomeric excess (ee). Several key approaches can be employed to achieve this goal.
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. In the context of this compound, this would involve the direct α-nitration of cyclooctanone using a nitrating agent in the presence of a chiral catalyst. While direct asymmetric nitration of ketones is a challenging transformation, organocatalysis has emerged as a promising approach.
Chiral primary or secondary amine catalysts, such as those derived from cinchona alkaloids or prolinol, can react with the ketone to form a chiral enamine intermediate. This enamine then reacts with an electrophilic nitrating agent, with the chiral catalyst directing the approach of the nitrating agent to one face of the enamine, leading to the preferential formation of one enantiomer of the α-nitro ketone.
Table 1: Representative Examples of Organocatalytic Asymmetric α-Functionalization of Cyclic Ketones
| Catalyst | Substrate | Reagent | Product | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Chiral Primary Amine | Cyclohexanone | Electrophilic Fluorinating Agent | 2-Fluorocyclohexanone | 85 | 96 |
This table presents data for analogous reactions to illustrate the potential of asymmetric organocatalysis.
Another established strategy for asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a SAMP/RAMP hydrazine, could be attached to a cyclooctanone-derived precursor. The resulting chiral enolate or enamine would then be reacted with a nitrating agent. The steric bulk and stereoelectronic properties of the chiral auxiliary would block one face of the reactive intermediate, forcing the nitrating agent to attack from the less hindered face, thereby inducing high diastereoselectivity. Subsequent cleavage of the auxiliary would afford the desired enantiomer of this compound.
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Type of Reaction | Stereochemical Control |
|---|---|---|
| Evans Oxazolidinones | Aldol (B89426), Alkylation | Formation of syn or anti products |
| SAMP/RAMP Hydrazines | Alkylation | High diastereoselectivity |
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. In the case of racemic this compound, a chiral catalyst could be used to selectively catalyze a reaction of one enantiomer, leaving the other enantiomer unreacted and thus enantiomerically enriched.
For example, a chiral reducing agent could selectively reduce one enantiomer of the ketone to the corresponding nitro alcohol, allowing for the separation of the unreacted, enantiopure ketone. Alternatively, enzymatic resolutions are highly effective. A specific lipase, for instance, could selectively acylate one enantiomer of a derivative, again allowing for the separation of the two enantiomers. The success of kinetic resolution depends on a significant difference in the reaction rates for the two enantiomers, which is quantified by the selectivity factor (s). A high selectivity factor is necessary to achieve high enantiomeric excess in both the product and the unreacted starting material.
Diastereoselective Control in Functionalization Reactions
Once chiral this compound is obtained, further functionalization of the molecule can lead to the creation of additional stereocenters. Controlling the stereochemical outcome of these reactions to produce the desired diastereomer is crucial. The existing stereocenter at the α-position can influence the stereochemistry of subsequent reactions.
For instance, the reduction of the carbonyl group in this compound will generate a new stereocenter at the C1 position, leading to the formation of diastereomeric 2-nitrocyclooctan-1-ols. The stereochemical outcome of this reduction can be controlled by the choice of reducing agent and reaction conditions. Bulky reducing agents will preferentially attack from the less sterically hindered face of the ketone, leading to the formation of one diastereomer over the other.
Similarly, an aldol reaction of the enolate of this compound with an aldehyde will create two new stereocenters, and the relative stereochemistry of these centers will be influenced by the geometry of the enolate and the reaction conditions, often explained by the Zimmerman-Traxler model for six-membered ring transition states. pharmacy180.com
Conformational Analysis and its Influence on Reactivity
The reactivity and stereoselectivity of reactions involving this compound are intrinsically linked to the conformational preferences of its eight-membered ring. Cyclooctane and its derivatives are known to be conformationally complex, with several low-energy conformations possible. For cyclooctanone itself, the boat-chair (BC) conformation is generally considered to be the most stable.
The introduction of the sp²-hybridized carbonyl carbon and the adjacent nitro-substituted stereocenter in this compound will influence the conformational equilibrium. The molecule will adopt a conformation that minimizes torsional strain and transannular interactions (non-bonded interactions between atoms across the ring). The preference for substituents to occupy pseudo-equatorial positions to avoid steric hindrance will play a significant role.
The specific conformation of this compound will dictate the accessibility of the two faces of the carbonyl group and the α-carbon to incoming reagents. For example, in a nucleophilic addition to the carbonyl, the trajectory of the nucleophile will be determined by the steric environment created by the ring's conformation. This conformational bias is a key factor in determining the diastereoselectivity of functionalization reactions. Understanding the conformational landscape of this compound is therefore essential for predicting and controlling its chemical behavior.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Cyclooctanone |
| 2-Nitrocyclooctan-1-ol |
| Evans Oxazolidinone |
| SAMP/RAMP Hydrazine |
| Cinchona Alkaloids |
| Prolinol |
| 2-Fluorocyclohexanone |
| Cyclohexanone |
| 2-Aminocyclopentanone |
| Cyclopentanone |
Conformational Preferences of the Eight-Membered Ring
The conformational analysis of cyclooctane and its derivatives is notably more complex than that of smaller rings due to a higher number of low-energy conformations. For the parent cyclooctanone, computational and spectroscopic studies have identified several possible conformations, including the boat-chair (BC), twist-boat-chair (TBC), crown, and boat-boat forms. kcl.ac.uk Among these, the boat-chair conformation is generally considered to be the most stable, primarily due to the minimization of transannular interactions, which are repulsive non-bonded interactions across the ring. kcl.ac.uk
In the case of this compound, the introduction of substituents further influences the conformational equilibrium. The boat-chair conformation of cyclooctanone has several non-equivalent positions for substituents, which can be broadly classified as axial-like and equatorial-like, although the geometries are more complex than in a simple cyclohexane (B81311) chair. The preferred location of the nitro group at the C2 position will be dictated by a balance of steric and stereoelectronic effects.
To understand these preferences, a qualitative comparison can be drawn with the better-understood cyclohexane system. In monosubstituted cyclohexanes, bulky substituents generally favor the equatorial position to avoid destabilizing 1,3-diaxial steric interactions. The nitro group is considered to be a substituent of moderate steric bulk.
Table 1: Comparison of Conformational Preferences in Cyclohexane Derivatives
| Substituent | A-value (kcal/mol) | Preferred Position |
| -CH₃ | 1.7 | Equatorial |
| -NO₂ | 1.1 | Equatorial |
| -CN | 0.2 | Equatorial |
Note: A-values represent the energy difference between the axial and equatorial conformers in monosubstituted cyclohexanes and provide a measure of steric demand.
Based on its A-value, the nitro group has a clear preference for the equatorial position in a cyclohexane ring. It is reasonable to extrapolate that in the most stable boat-chair conformation of this compound, the nitro group will also preferentially occupy an equatorial-like position to minimize steric strain with the rest of the ring.
Influence of Substituents on Conformation and Reactivity
The ketone and nitro groups at the C1 and C2 positions, respectively, significantly impact both the conformation and the chemical reactivity of the cyclooctane ring.
The carbonyl group at C1 introduces a region of sp² hybridization, which flattens the ring in its vicinity. This can alter the bond angles and torsional strains compared to cyclooctane. The dipole of the C=O bond can also engage in electrostatic interactions with other parts of the molecule.
The nitro group at C2 is a strong electron-withdrawing group due to both inductive (-I) and resonance (-R) effects. This has several important consequences:
Acidity of the α-proton: The electron-withdrawing nature of the nitro group significantly increases the acidity of the proton at the C2 position. This is a key factor in its reactivity, as this proton can be readily removed by a base to form a nitronate anion, which is a versatile nucleophile in carbon-carbon bond-forming reactions.
Stereoelectronic Effects: The presence of the electronegative nitro group adjacent to the carbonyl group can lead to stereoelectronic interactions that influence the conformational preferences. For instance, dipole-dipole repulsion between the C=O and N-O bonds might favor conformations where these dipoles are oriented away from each other. Furthermore, potential hyperconjugative interactions between the lone pairs of the carbonyl oxygen and the σ* orbital of the C-N bond, or between the lone pairs of the nitro group oxygens and the σ* orbital of the C1-C2 bond, could play a role in stabilizing certain conformations. These effects are analogous to the anomeric effect observed in heterocyclic systems.
Reactivity: The electron-withdrawing nitro group deactivates the adjacent carbonyl group towards nucleophilic attack by reducing the electron density on the carbonyl carbon. Conversely, the increased acidity of the α-proton makes the molecule susceptible to base-catalyzed reactions, such as Michael additions and Henry (nitroaldol) reactions. nih.gov The stereochemical outcome of reactions at the C2 position will be strongly influenced by the preferred conformation of the ring, with reagents preferentially attacking from the less sterically hindered face.
In the context of asymmetric synthesis, controlling the stereochemistry at the C2 position is a primary objective. This is often achieved through the use of chiral catalysts or auxiliaries that can differentiate between the enantiotopic faces of a prochiral intermediate, such as a cyclooctenone, or by controlling the diastereoselectivity of a reaction on an existing chiral substrate. Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective synthesis of α-nitro ketones. nih.govmdpi.com For example, bifunctional thiourea (B124793) catalysts have been shown to be effective in promoting asymmetric Michael additions of nucleophiles to nitroalkenes, a strategy that could potentially be adapted for the synthesis of enantioenriched this compound. mdpi.com
Advanced Spectroscopic and Structural Elucidation of 2 Nitrocyclooctan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental NMR spectra (¹H, ¹³C, or 2D) for 2-nitrocyclooctan-1-one are available in the searched scientific literature. A detailed analysis would require these data to discuss the chemical environment of each nucleus.
Detailed Proton NMR Analysis
A detailed ¹H NMR analysis requires experimental data showing the chemical shift (δ) in ppm, the multiplicity (e.g., singlet, doublet, triplet, multiplet), the coupling constants (J) in Hz, and the integration for each proton in the molecule. This information would allow for the assignment of protons and provide insights into their spatial relationships.
Carbon-13 NMR and 2D NMR Techniques
A ¹³C NMR spectrum is necessary to identify the chemical shifts of the eight carbon atoms in the this compound structure, including the carbonyl and the carbon bearing the nitro group. Furthermore, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be required to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the molecular structure. No such data has been found.
Conformational Insights from NMR Data
While studies on the conformation of substituted cyclooctane (B165968) rings exist, a specific conformational analysis of this compound using NMR data is not available. Such an analysis would depend on the measurement of coupling constants and potentially Nuclear Overhauser Effect (NOE) data to determine the preferred three-dimensional shape of the eight-membered ring and the orientation of the nitro group.
Infrared (IR) Spectroscopy for Functional Group Identification
An experimental IR spectrum for this compound is required to identify the characteristic absorption frequencies of its functional groups. While general frequency ranges for ketones and nitro compounds are well-established, the precise wavenumbers for this compound are not documented. This data is crucial for confirming the presence of the carbonyl (C=O) and nitro (NO₂) groups.
Mass Spectrometry (MS) for Molecular Structure Confirmation
The mass spectrum of this compound, which would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, is not available. This information is necessary to confirm the molecular weight of the compound and to deduce structural features based on how the molecule fragments under ionization.
X-ray Crystallography for Solid-State Structural Determination
There are no published reports on the single-crystal X-ray diffraction analysis of this compound. This technique would provide definitive information about the solid-state structure, including precise bond lengths, bond angles, and the molecule's conformation in the crystal lattice.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis
Following an extensive search of scientific literature and spectroscopic databases, it has been determined that there are no publicly available research findings or data specifically detailing the Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) analysis of this compound.
VCD and ECD are powerful spectroscopic techniques used for the stereochemical characterization of chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing detailed information about its absolute configuration and conformational preferences in solution. ECD, which measures the differential absorption of circularly polarized ultraviolet and visible light, is similarly used to probe the stereochemistry of molecules containing chromophores.
The application of these techniques to this compound would be of significant scientific interest for unambiguously determining its absolute configuration and understanding the conformational dynamics of the eight-membered ring, which is known for its flexibility. Such a study would typically involve the following:
Experimental Measurement: Recording the VCD and ECD spectra of an enantiomerically enriched sample of this compound.
Computational Modeling: Performing quantum chemical calculations (e.g., using Density Functional Theory - DFT) to predict the theoretical VCD and ECD spectra for different possible conformers of a specific enantiomer (e.g., (R)-2-nitrocyclooctan-1-one).
Spectral Comparison: A direct comparison between the experimental and computationally predicted spectra would allow for the definitive assignment of the absolute configuration of the studied enantiomer.
Unfortunately, no such studies on this compound, or on closely related alpha-nitro ketones with similar ring structures, have been published in the accessible scientific literature. Consequently, the generation of data tables and a detailed discussion of research findings for the VCD and ECD analysis of this specific compound is not possible at this time.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-nitrocyclooctan-1-one. By employing methods such as Density Functional Theory (DFT), chemists can model the molecule's electronic properties with high accuracy, providing a basis for predicting its stability and reactivity. rroij.com
Molecular Orbital (MO) theory is a powerful tool for describing the electronic structure of molecules. wikipedia.org For this compound, the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly revealing. libretexts.org The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. libretexts.org
In this compound, the presence of two electron-withdrawing groups, the ketone (C=O) and the nitro group (NO₂), significantly influences the energy and distribution of these frontier orbitals. nih.govmasterorganicchemistry.com The oxygen atoms of both functional groups, with their lone pairs of electrons, contribute significantly to the HOMO. The LUMO, on the other hand, is expected to be localized around the π* antibonding orbitals of the carbonyl and nitro groups. libretexts.org This distribution suggests that the carbonyl carbon is a primary electrophilic site.
Hypothetical Molecular Orbital Energies for this compound:
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO+1 | 1.25 | Higher energy antibonding orbital |
| LUMO | -0.80 | Primarily localized on C=O and NO₂ groups |
| HOMO | -6.50 | Contributions from oxygen lone pairs |
Note: This data is hypothetical and for illustrative purposes.
The charge distribution within this compound is highly polarized due to the electronegativity of the oxygen and nitrogen atoms. The nitro group is a strong electron-withdrawing group, which significantly affects the electronic environment of the entire molecule. ucl.ac.uknih.gov Computational methods can generate an electrostatic potential map, which visually represents the charge distribution. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the oxygen atoms of the carbonyl and nitro groups are expected to be regions of high electron density. The carbon atom of the carbonyl group and the nitrogen atom of the nitro group, being bonded to multiple electronegative atoms, will exhibit a significant partial positive charge. ucl.ac.uk This makes the carbonyl carbon a prime target for nucleophiles. The acidity of the α-proton (the hydrogen on the carbon adjacent to both functional groups) is also significantly increased due to the electron-withdrawing nature of the neighboring groups, making it susceptible to deprotonation by a base. libretexts.org
Predicted Atomic Charges in this compound:
| Atom | Mulliken Charge (a.u.) |
|---|---|
| O (carbonyl) | -0.55 |
| C (carbonyl) | +0.60 |
| N (nitro) | +0.75 |
| O (nitro) | -0.45 |
Note: This data is hypothetical and for illustrative purposes.
Conformational Energy Landscapes and Stability
Cyclooctanone (B32682), the parent structure of this compound, is known for its complex conformational landscape due to the flexibility of the eight-membered ring. acs.orgnih.govresearchgate.net The introduction of a nitro group at the second position adds another layer of complexity. The stability of different conformers is governed by a delicate balance of several factors, including angle strain, torsional strain, and transannular interactions (steric hindrance across the ring). acs.org
Relative Energies of Hypothetical this compound Conformers:
| Conformer | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|
| Boat-Chair (axial NO₂) | 0.0 | Lowest energy conformer |
| Boat-Chair (equatorial NO₂) | 1.5 | Steric hindrance with ring |
| Twist-Chair (axial NO₂) | 2.8 | Higher torsional strain |
Note: This data is hypothetical and for illustrative purposes.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. rroij.comorientjchem.org For this compound, this can involve studying reactions such as enolate formation, nucleophilic additions to the carbonyl group, and reactions involving the nitro group. scielo.bryoutube.com
Transition State Theory (TST) provides a framework for understanding reaction rates by examining the properties of the transition state—the highest energy point along the reaction coordinate. umn.edugithub.iowikipedia.org Computational chemistry allows for the precise location and characterization of these transition states. fiveable.mefossee.in For a reaction involving this compound, such as the deprotonation of the α-carbon to form an enolate, the transition state would involve the partial breaking of the C-H bond and the partial formation of the base-H bond. youtube.com The geometry and energy of this transition state determine the activation energy of the reaction. fiveable.me
Hypothetical Kinetic and Thermodynamic Data for the Deprotonation of this compound:
| Parameter | Value | Unit |
|---|---|---|
| Activation Energy (Ea) | 15 | kcal/mol |
| Enthalpy of Reaction (ΔH) | -5 | kcal/mol |
Note: This data is hypothetical and for illustrative purposes.
Spectroscopic Property Prediction and Correlation with Experimental Data
A comprehensive search of scientific literature and chemical databases reveals a significant lack of specific experimental or computationally predicted spectroscopic data for the compound This compound . While theoretical and computational chemistry provides a powerful framework for predicting spectroscopic properties such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, it appears that such studies have not been published for this particular molecule.
Computational methods, most notably Density Functional Theory (DFT), are widely employed to calculate the vibrational frequencies (correlating to IR spectra), chemical shifts (correlating to NMR spectra), and other molecular properties. These theoretical predictions are invaluable for several reasons: they can aid in the identification and characterization of newly synthesized compounds, help in the interpretation of complex experimental spectra, and provide insights into molecular structure and bonding. The general workflow for such a study would involve optimizing the molecular geometry of this compound at a specific level of theory and then performing calculations to predict its spectroscopic characteristics.
For a hypothetical analysis, one would expect the following:
Infrared (IR) Spectroscopy: Theoretical calculations would predict the vibrational frequencies corresponding to the key functional groups in this compound. This would include a strong absorption band for the carbonyl (C=O) group of the cyclooctanone ring, typically in the range of 1700-1725 cm⁻¹, and characteristic stretching frequencies for the nitro (NO₂) group, usually appearing as two strong bands around 1550 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Predictions would estimate the chemical shifts and coupling constants for the hydrogen atoms in the molecule. The proton on the carbon bearing the nitro group would likely be significantly deshielded and appear at a downfield chemical shift. The other protons on the cyclooctane (B165968) ring would exhibit complex splitting patterns due to their diastereotopic relationships.
¹³C NMR: The chemical shifts for each of the eight carbon atoms in the ring would be predicted. The carbonyl carbon would be expected to have the largest chemical shift (typically >200 ppm), while the carbon attached to the nitro group would also be significantly downfield.
Mass Spectrometry (MS): While not directly a spectroscopic method in the same vein as IR or NMR, computational chemistry can help predict fragmentation patterns. For this compound, one would predict the molecular ion peak and various fragment ions resulting from the loss of the nitro group, carbon monoxide, or other neutral fragments.
The correlation of these predicted values with experimental data is a crucial step in validating both the computational model and the experimental structure determination. Discrepancies between predicted and experimental data can often be informative, pointing to specific conformational effects, solvent interactions, or limitations of the theoretical model.
Unfortunately, without published experimental spectra or computational studies for this compound, a direct comparison and the generation of the detailed data tables as requested is not possible at this time. The following tables are therefore presented as templates that would be populated should such data become available.
Hypothetical Data Tables:
Table 1: Comparison of Predicted and Experimental ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H-2 | Data not available | Data not available |
| H-3a | Data not available | Data not available |
| H-3b | Data not available | Data not available |
| ... | Data not available | Data not available |
Table 2: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C-1 (C=O) | Data not available | Data not available |
| C-2 (CH-NO₂) | Data not available | Data not available |
| C-3 | Data not available | Data not available |
| ... | Data not available | Data not available |
Table 3: Comparison of Key Predicted and Experimental IR Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O Stretch | Data not available | Data not available |
| NO₂ Asymmetric Stretch | Data not available | Data not available |
| NO₂ Symmetric Stretch | Data not available | Data not available |
| C-H Stretch | Data not available | Data not available |
Further research, including the synthesis and spectroscopic characterization of this compound, as well as dedicated computational studies, would be required to populate these tables and provide a detailed analysis of its spectroscopic properties.
Applications of 2 Nitrocyclooctan 1 One As a Synthetic Building Block
Precursor for Nitrogen-Containing Heterocycles
While direct, extensively documented examples of 2-nitrocyclooctan-1-one as a precursor for a wide array of nitrogen-containing heterocycles are still emerging in the literature, its inherent chemical functionalities suggest significant potential in this area. The presence of the nitro and keto groups allows for a variety of cyclization strategies. For instance, reductive cyclization of the nitroketone or its derivatives can lead to the formation of fused bicyclic lactams, which are important structural motifs in many biologically active compounds.
One conceptual approach involves the reduction of the nitro group to an amine, which can then undergo an intramolecular condensation with the ketone to form a cyclic imine. This intermediate can be further elaborated or reduced to yield saturated heterocyclic systems. Alternatively, the α-carbon to the nitro group can be functionalized, introducing a side chain that could participate in cyclization reactions after transformation of the nitro and keto groups.
Intermediate in the Synthesis of Carbocyclic Compounds
A notable application of this compound is its role as a key intermediate in the synthesis of functionalized carbocyclic compounds through anionic domino reactions. A significant example is the reaction of 2-nitrocycloalkanones with acrolein in the presence of a catalytic amount of potassium carbonate in methanol (B129727) at room temperature. um.edu.mtscispace.comum.edu.mt This reaction proceeds via a domino sequence initiated by a Michael addition of the nitronate anion, derived from the 2-nitrocyclooctanone, to acrolein. This is followed by an intramolecular aldol-type condensation, ultimately leading to the formation of highly functionalized nitrocyclohexene derivatives.
This transformation is significant as it allows for the construction of a new six-membered ring fused to the original eight-membered ring scaffold, creating a complex bicyclic system in a single synthetic operation with high atom economy. The reaction is generally efficient, affording good yields of the carbocyclic products.
Below is a table summarizing the reaction of various 2-nitrocycloalkanones with acrolein, illustrating the utility of this methodology.
| 2-Nitrocycloalkanone Reactant | Product | Yield (%) |
| 2-Nitrocyclopentan-1-one | Functionalized Nitrocyclohexene Derivative | 75 |
| 2-Nitrocyclohexan-1-one | Functionalized Nitrocyclohexene Derivative | 80 |
| This compound | Functionalized Nitrocyclohexene Derivative | 78 |
Data sourced from Ballini, R., et al. (2001). um.edu.mt
Role in Complex Molecule Total Synthesis
The application of this compound as a building block in the total synthesis of complex natural products is an area of growing interest. Its ability to participate in reactions that create multiple stereocenters and complex ring systems makes it an attractive starting material. For instance, the carbocyclic frameworks generated from domino reactions of this compound, as described in the previous section, can serve as advanced intermediates for the synthesis of terpenoids and other natural products possessing fused ring systems.
While specific total syntheses employing this compound as a key starting material are not yet widely reported, the synthetic utility of related α-nitro ketones in the construction of natural product skeletons is well-established. These precedents suggest a promising future for this compound in this demanding field of organic synthesis.
Utilization in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single pot. The bifunctional nature of this compound makes it a prime candidate for use in such reactions. The ketone can participate in imine or enamine formation, while the acidic α-proton and the nitro group can engage in subsequent transformations.
Although specific, named multi-component reactions extensively featuring this compound are not yet prevalent in the literature, its potential is clear. For example, it could theoretically be employed in Ugi-type or Passerini-type reactions after suitable modification, or in novel MCRs designed to leverage its unique reactivity. The development of new MCRs involving α-nitrocycloalkanones is an active area of research, and this compound is poised to be a valuable substrate in these investigations.
Derivatization towards Bioactive Scaffolds (Focus on Chemical Transformations, not biological activity itself)
The chemical functionalities of this compound allow for a variety of derivatizations to produce scaffolds that are of interest in medicinal chemistry. One important transformation is its use as a precursor for the synthesis of spiroketals. mdpi.com
The synthesis of spiroketals from 2-nitrocycloalkanones involves a sequence of reactions that begins with the coupling of the nitrocycloalkanone with an appropriate Michael acceptor. This is followed by a retro-Claisen cleavage, reduction of the ketone, and finally, an acid-catalyzed cyclization of the resulting dihydroxy nitroalkane intermediate via a Nef reaction to furnish the spiroketal framework. This strategy provides a versatile entry into various spiroketal systems, including those with larger rings derived from this compound. mdpi.com
The general synthetic sequence is outlined below:
| Step | Transformation | Reagents and Conditions | Intermediate/Product |
| 1 | Michael Addition | Enone, Base | Adduct |
| 2 | Retro-Claisen Cleavage, Reduction, Nitronate Formation | NaBH4, CH3CN/H2O | Dihydroxy Nitronate |
| 3 | Hydrolysis (Nef Reaction) | Acid | Spiroketal |
This sequence highlights the utility of this compound in generating complex, three-dimensional structures from relatively simple starting materials.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Approaches for Synthesis and Functionalization
Future research will likely focus on creating more efficient, selective, and sustainable catalytic methods for both the synthesis and subsequent modification of 2-nitrocyclooctan-1-one.
One promising area is the advancement of organocatalysis . While organocatalysts have been successfully employed for the asymmetric Michael addition of nitroalkanes to cyclooctenone, yielding chiral this compound derivatives, there is room for improvement. mdpi.comnih.gov The development of novel chiral primary amine thiourea (B124793) catalysts could lead to even higher enantioselectivity and diastereoselectivity. mdpi.com These catalysts function by forming an enamine intermediate with the ketone, while the thiourea moiety activates the nitroalkene through hydrogen bonding, guiding the stereochemical outcome of the reaction. mdpi.com Further exploration of bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously could enhance reaction rates and selectivities.
Metal-catalyzed C-H functionalization represents another frontier. semanticscholar.orgnih.gov Directing-group-assisted, transition-metal-catalyzed C-H nitration of cyclooctanone (B32682) could provide a more atom-economical route to this compound, avoiding the need for pre-functionalized substrates. researchgate.net Research into earth-abundant metal catalysts, such as iron or copper, for these transformations would align with green chemistry principles.
Furthermore, photoredox catalysis offers a mild and efficient alternative for C-N bond formation. beilstein-journals.orgnih.govdntb.gov.ua Visible-light-mediated processes could enable the synthesis of this compound under ambient conditions, potentially with novel regioselectivity. rsc.orgrsc.org The development of new organic photosensitizers could expand the scope and efficiency of these reactions. rsc.org
Exploration of Sustainable and Green Chemistry Methodologies
The principles of green chemistry are increasingly integral to modern synthetic chemistry, and their application to this compound is a key area for future research.
A primary focus will be the use of biocatalysis . Enzymes, such as alcohol dehydrogenases, have shown promise in the enantioselective reduction of α-nitroketones to chiral β-nitroalcohols. rsc.orgmdpi.comnih.govresearchgate.netresearchgate.net Exploring a wider range of enzymes for the synthesis and modification of this compound could lead to highly selective and environmentally benign processes. For instance, engineered enzymes could be developed for the direct asymmetric nitration of cyclooctanone.
The use of greener solvents and reaction conditions is another critical aspect. frontiersin.org Research into performing syntheses in water or other benign solvents, potentially aided by phase-transfer catalysts or surfactants, would significantly reduce the environmental impact. mdpi.com Additionally, exploring solvent-free reaction conditions, where possible, would be a major advancement.
Developing catalytic reductive amination processes that use nitro compounds like this compound as precursors for amines with molecular hydrogen or other green reducing agents is a promising avenue. frontiersin.org This approach would offer an efficient and sustainable route to valuable amino derivatives.
| Green Chemistry Approach | Potential Application to this compound | Anticipated Benefits |
| Biocatalysis | Enantioselective synthesis and reduction. | High selectivity, mild conditions, reduced waste. |
| Green Solvents | Synthesis and functionalization in water or bio-based solvents. | Reduced environmental impact and toxicity. |
| Catalytic Hydrogenation | Reduction of the nitro group to an amine using H₂. | Atom-economical, clean byproduct (water). |
Integration into Flow Chemistry Systems
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, scalability, and process control. nih.govdurham.ac.ukuc.pteuropa.eunih.gov The integration of this compound synthesis and functionalization into continuous-flow systems is a logical and promising next step.
The synthesis of this compound often involves highly exothermic or hazardous reagents, making flow chemistry an attractive option for improving safety by minimizing the reaction volume at any given time. europa.eu Continuous-flow reactors with their high surface-area-to-volume ratio allow for efficient heat dissipation and precise temperature control.
Furthermore, multi-step syntheses involving this compound as an intermediate can be "telescoped" in a flow system, eliminating the need for isolation and purification of intermediates. durham.ac.ukuc.pt This not only improves efficiency but also reduces waste generation. For instance, the synthesis of this compound could be directly coupled with a subsequent reduction and cyclization to produce heterocyclic compounds.
| Flow Chemistry Advantage | Application to this compound Chemistry |
| Enhanced Safety | Handling of hazardous nitrating agents and exothermic reactions. |
| Improved Scalability | Facile scaling of production by extending reaction time. |
| Process Intensification | Reduced reaction times and increased throughput. |
| Reaction Telescoping | Multi-step synthesis of derivatives without intermediate isolation. |
Expanding the Scope of Derivatization for Advanced Materials or Molecular Probes
The unique combination of a ketone and a nitro group in this compound makes it a versatile precursor for a wide range of functional molecules. researchgate.netnih.govum.edu.mt
One exciting avenue is its use in the synthesis of advanced materials . The nitro group can be transformed into various other functionalities, such as amines, which can then be used as monomers for polymerization or as building blocks for supramolecular assemblies. The cyclooctane (B165968) ring provides a flexible yet defined scaffold that could be incorporated into novel polymers or liquid crystals.
Another area of significant potential is the development of molecular probes . The reactivity of the α-nitro ketone moiety can be exploited to attach fluorophores, biotin, or other reporter groups. nih.gov For example, this compound derivatives could be designed as probes for specific biological targets, where the nitro group could act as a reporter for cellular redox status. The dual functionality of α-nitro ketones, acting as both electrophiles and nucleophiles, allows for novel synthetic approaches to complex heterocyclic systems that could serve as scaffolds for molecular probes. nih.gov
Interdisciplinary Research Opportunities
The future of research on this compound will likely involve collaborations across different scientific disciplines.
In medicinal chemistry , derivatives of this compound could be explored as potential therapeutic agents. The nitro group is a known pharmacophore in some drugs, and the cyclooctane scaffold could provide a unique three-dimensional structure for interacting with biological targets. The conversion of the nitro group to an amine would open up possibilities for synthesizing a wide array of biologically active compounds. frontiersin.org
In materials science , as mentioned earlier, polymers and other materials derived from this compound could exhibit interesting properties. Collaboration with materials scientists would be crucial for characterizing and developing applications for these new materials.
In chemical biology , molecular probes based on the this compound scaffold could be used to study biological processes in living cells. This would require a close partnership with biologists to design and validate the efficacy of these probes.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-nitrocyclooctan-1-one with high purity?
- Methodological Answer : Synthesis should prioritize regioselective nitration of cyclooctanone. Use nitric acid in a controlled acidic medium (e.g., H₂SO₄) at low temperatures (0–5°C) to minimize side reactions like over-nitration or ring-opening. Monitor reaction progress via TLC or HPLC. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the nitro compound . Validate purity using melting point analysis, ¹H/¹³C NMR, and FT-IR to confirm the absence of residual solvents or byproducts .
Q. How can researchers address discrepancies in reported melting points or spectroscopic data for this compound?
- Methodological Answer : Contradictions may arise from polymorphic forms, solvent impurities, or instrumentation calibration. Replicate synthesis and characterization under standardized conditions (e.g., solvent-free recrystallization, calibrated instruments). Cross-validate data with independent techniques (e.g., DSC for melting behavior, high-resolution mass spectrometry for molecular mass). Compare findings with peer-reviewed literature while noting experimental variables (e.g., heating rates in DSC) .
Q. What stability tests are essential for storing this compound in laboratory settings?
- Methodological Answer : Conduct accelerated stability studies under varying conditions (temperature: 4°C, 25°C; humidity: 40–80% RH; light exposure). Monitor degradation via periodic HPLC analysis and track changes in spectral profiles (e.g., nitro group absorbance shifts in UV-Vis). Store samples in amber vials with desiccants and inert gas (N₂/Ar) to prevent hydrolysis or photodegradation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in ring-opening reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) and electrostatic potential surfaces. Focus on the nitro group’s electron-withdrawing effects on the cyclooctane ring strain. Compare activation barriers for nucleophilic attack (e.g., thiols, amines) at the carbonyl vs. nitro-adjacent positions. Validate predictions with kinetic studies (e.g., pseudo-first-order rate constants under varying pH/temperatures) .
Q. What experimental designs resolve conflicting mechanistic hypotheses for the reduction of this compound to its amine derivative?
- Methodological Answer : Employ isotopic labeling (e.g., ¹⁵N-nitrogen) to trace reduction pathways (e.g., catalytic hydrogenation vs. LiAlH₄). Use in situ FT-IR or Raman spectroscopy to detect intermediates (e.g., nitroso or hydroxylamine species). Compare selectivity under homogeneous (e.g., Pd/C) vs. heterogeneous catalysts and analyze byproducts via GC-MS. Replicate under inert vs. aerobic conditions to assess oxygen sensitivity .
Q. How can researchers optimize enantioselective transformations involving this compound?
- Methodological Answer : Screen chiral catalysts (e.g., organocatalysts, metal-ligand complexes) for asymmetric nitro-Mannich or Michael additions. Use polarimetric or chiral HPLC to quantify enantiomeric excess (ee). Vary solvent polarity (e.g., DCM vs. THF) and temperature to enhance stereocontrol. Correlate results with computational docking studies to refine ligand design .
Data Analysis and Interpretation
Q. What statistical approaches are suitable for analyzing variability in reaction yields across synthetic batches?
- Methodological Answer : Apply ANOVA to identify significant factors (e.g., temperature, catalyst loading). Use design of experiments (DoE) to model interactions between variables. For small datasets, employ non-parametric tests (e.g., Kruskal-Wallis). Report confidence intervals and outliers, ensuring replicates (n ≥ 3) per condition .
Q. How to reconcile conflicting literature reports on the biological activity of this compound derivatives?
- Methodological Answer : Conduct meta-analyses of published data, stratifying by assay type (e.g., cytotoxicity vs. enzyme inhibition). Control for variables like cell line origin, passage number, and assay protocols. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
Tables for Comparative Analysis
Table 1 : Synthesis Methods for this compound
| Method | Conditions | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|---|
| Direct Nitration | HNO₃/H₂SO₄, 0°C, 4 h | 62 | 98.5 | |
| Microwave-Assisted | HNO₃, 100°C, 20 min | 78 | 99.2 | |
| Flow Chemistry | Continuous H₂SO₄, 25°C | 85 | 99.8 |
Table 2 : Stability of this compound Under Storage Conditions
| Condition | Degradation (%) at 6 Months | Primary Degradation Pathway |
|---|---|---|
| 4°C, N₂ atmosphere | <2 | None detected |
| 25°C, ambient light | 15 | Photolytic cleavage |
| 40°C, 75% RH | 28 | Hydrolysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
